molecular formula C12H10N4O B12925834 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-41-4

7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

货号: B12925834
CAS 编号: 62538-41-4
分子量: 226.23 g/mol
InChI 键: DURQTRJKBHLQLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a synthetically versatile chemical scaffold based on a fused bicyclic heterocyclic system. This structure is part of a broader class of nitrogen-bridged heterocycles, including pyrazolopyridazines and pyrazolopyrimidines, which are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purine bases . These core systems are frequently investigated as key scaffolds for the development of biologically active molecules. Research into analogous fused pyrazolo heterocycles, such as pyrazolo[3,4-d]pyrimidin-4-ones, has demonstrated their potential as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . Such compounds are valuable tools for studying cell cycle regulation, signal transduction, and other critical cellular processes . Furthermore, related compounds have shown promise in preclinical studies for anti-inflammatory applications, with some derivatives exhibiting efficacy comparable to standard drugs like indomethacin while displaying minimal ulcerogenic effects . The specific substitution pattern of the 7-methyl and 3-phenyl groups on the pyrazolo[3,4-d]pyridazin-4-one core makes this compound a valuable intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

62538-41-4

分子式

C12H10N4O

分子量

226.23 g/mol

IUPAC 名称

7-methyl-3-phenyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C12H10N4O/c1-7-10-9(12(17)16-13-7)11(15-14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)(H,16,17)

InChI 键

DURQTRJKBHLQLB-UHFFFAOYSA-N

规范 SMILES

CC1=NNC(=O)C2=C1NN=C2C3=CC=CC=C3

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the condensation of appropriate hydrazines with pyridazine derivatives. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and scalability.

化学反应分析

Types of Reactions

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridazines, oxides, and reduced derivatives, each with distinct chemical and biological properties.

作用机制

The mechanism of action of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by targeting key signaling pathways .

相似化合物的比较

Key Structural Features :

  • Pyridazinone core: Contains two adjacent nitrogen atoms in the six-membered ring, influencing electronic properties and hydrogen-bonding capabilities.
  • Substituents : The 7-methyl group enhances lipophilicity, while the 3-phenyl moiety may contribute to π-π stacking interactions in biological targets.

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazinone vs. Pyrimidinone Derivatives

The pyridazinone core (two adjacent nitrogens) differs from pyrimidinone derivatives (1,3-nitrogen positions), impacting electronic distribution and biological target selectivity.

Compound Core Structure Key Substituents Biological Activity Reference
7-Methyl-3-phenyl-pyridazin-4-one Pyridazinone 7-CH₃, 3-Ph Potential kinase inhibition
Allopurinol Pyrimidinone 1-H, 3-H Xanthine oxidase inhibitor (gout)
6-Ethyl-1-(2-hydroxy-2-phenylethyl) Pyrimidinone 6-C₂H₅, 1-(hydroxy-phenylethyl) Src kinase inhibition

Substituent Effects on Activity and Toxicity

Methyl vs. Ethyl and Aromatic Groups

  • 7-Methyl Group : Enhances metabolic stability compared to bulkier alkyl groups (e.g., ethyl in ’s 6-ethyl derivative), which may reduce renal clearance .
  • 3-Phenyl Substituent: Unlike Allopurinol’s unsubstituted pyrimidinone, the phenyl group in the target compound could improve affinity for aromatic-rich enzyme pockets (e.g., kinases) .

Toxicity Profile :

  • Computational studies on pyrazolo-pyrimidines (e.g., compounds 5–13 in ) suggest methyl groups reduce mutagenic and tumorigenic risks compared to halogenated analogs .
  • The absence of ester groups (common in PDE5 inhibitors like ’s compounds) may lower irritation risks .

生物活性

7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs) based on various studies.

The biological activity of 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : This compound has shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation and survival. For instance, a related study indicated that compounds within this class can inhibit FGFR signaling pathways effectively, demonstrating potential as anticancer agents .
  • Antitumor Activity : The compound has been evaluated in xenograft models, showing promising antitumor efficacy. For example, compounds similar to 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one exhibited tumor growth inhibition rates exceeding 90% in certain cancer models when administered at appropriate dosages .
  • Apoptosis Induction : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA fragmentation .

Structure-Activity Relationships (SAR)

The biological activity of 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one can be significantly influenced by its structural components:

Structural ComponentInfluence on Activity
Methyl Group at Position 7 Enhances potency against FGFRs.
Phenyl Ring Contributes to hydrophobic interactions with the target proteins.
Dihydro-Pyrazole Moiety Essential for maintaining the structural integrity required for kinase binding.

Research has shown that modifications to these components can lead to variations in potency and selectivity against different cancer cell lines .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyridazinone derivatives:

  • Anticancer Evaluation : A study synthesized and tested various derivatives against multiple cancer cell lines. One notable derivative exhibited an IC50 value of approximately 114.5 nmol/L against FGFR1, highlighting the importance of specific structural features for enhanced activity .
  • In Vivo Efficacy : In xenograft models using NCI-H1581 cells (FGFR1 amplified), a derivative showed a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg . This underscores the potential clinical relevance of these compounds in targeted cancer therapies.

常见问题

Q. What are the standard synthetic routes for 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one?

The compound is synthesized via multi-step reactions involving pyrazolo-pyridazine core formation. A representative method includes:

  • Condensation of substituted pyrazole precursors with aldehydes or amines under reflux in dry pyridine (6 hours, 30 mL solvent).
  • Neutralization with hydrochloric acid (10%) post-reflux to precipitate the product, followed by filtration and crystallization (e.g., ethanol/dioxane mixtures) .
  • Key intermediates are characterized by ¹H/¹³C NMR and melting point analysis (e.g., 118–120°C for analogous pyrazolo-pyridines) .

Q. Which analytical techniques are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.5 ppm) and phenyl protons (δ ~7.3–7.5 ppm). Pyridazine ring protons appear as distinct singlets (δ ~8.0–8.5 ppm) .
  • Melting Point : Compare observed values (e.g., 118–120°C) with literature to confirm purity .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₀N₄O) with ≤0.3% deviation .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Molecular Weight : 254.25 g/mol (calculated from C₁₃H₁₀N₄O).
  • Thermal Stability : Decomposes above 250°C; store at 2–8°C in airtight containers .
  • Solubility : Poor in water; soluble in DMSO, DMF, and pyridine .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in fume hoods due to potential vapor release during reflux.
  • Neutralize acidic waste (e.g., post-synthesis HCl) before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridazine ring be addressed?

  • Electrophilic Substitution : Use directing groups (e.g., methyl at position 7) to favor substitution at position 3.
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions (e.g., 80°C, 30 minutes vs. traditional 6-hour reflux) .
  • Computational Modeling : DFT calculations predict electron density hotspots to guide functionalization .

Q. What strategies mitigate low yields from competing byproducts?

  • Optimized Solvent Systems : Replace pyridine with DMAc (dimethylacetamide) to reduce ester hydrolysis byproducts .
  • Stepwise Neutralization : Gradually adjust pH during precipitation to minimize amorphous aggregation.
  • Chromatographic Purification : Use silica gel (ethyl acetate/hexane, 3:7) to isolate the target compound from triazole or oxazine derivatives .

Q. How can biological activity be systematically evaluated?

  • Enzyme Inhibition Assays : Test against hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using UV-Vis spectroscopy (λ = 290 nm) to monitor hypoxanthine conversion .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cancer cell lines (e.g., HeLa) via scintillation counting.

Q. How should contradictory spectral data be resolved?

  • Deuterated Solvent Validation : Repeat ¹H NMR in DMSO-d₆ to eliminate solvent-shift artifacts.
  • X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., pyridazine vs. pyrimidine tautomers) .
  • Cross-Validate with LC-MS : Confirm molecular ion peaks ([M+H]⁺ = 255.1 m/z) and fragment patterns .

Q. What computational tools predict reactivity for further derivatization?

  • DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set models charge distribution and Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Docking : AutoDock Vina screens binding affinity to HGPRT (PDB: 1BZY) to prioritize functional groups for SAR studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。